3,4-dimethyl-5-(phenylamino)-1-(4-phenylbutan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” is a synthetic organic compound that belongs to the class of pyrrolones. Pyrrolones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” typically involves multi-step organic reactions. The starting materials may include substituted anilines, aldehydes, and ketones. Common synthetic routes may involve:
Condensation reactions: Combining aniline derivatives with aldehydes or ketones under acidic or basic conditions.
Cyclization reactions: Formation of the pyrrolone ring through intramolecular cyclization.
Functional group modifications: Introduction of methyl and phenyl groups through alkylation or arylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives, such as:
Uniqueness
The uniqueness of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” lies in its specific structural features and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N2O |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-anilino-3,4-dimethyl-1-(4-phenylbutan-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O/c1-16(14-15-19-10-6-4-7-11-19)24-21(17(2)18(3)22(24)25)23-20-12-8-5-9-13-20/h4-13,16,21,23H,14-15H2,1-3H3 |
InChI Key |
JLGJJBBOKQARCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1NC2=CC=CC=C2)C(C)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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